1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
1-(2,6-Dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a structurally complex heterocyclic compound featuring a fused triazino-purine-dione core. Key structural attributes include:
- Substituents: A 2,6-dichlorobenzyl group at position 1, enhancing lipophilicity and steric bulk. Methyl groups at positions 3, 7, and 9, which may influence metabolic stability and solubility.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-11(18)5-4-6-12(10)19/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFSUZJRNBFCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Purine-Dione Core
The purine-dione scaffold serves as the foundational structure. 2,6-dichloropurine is a critical intermediate, synthesized via chlorination of xanthine (2,6-dihydroxypurine) using phosphorus oxychloride (POCl₃) under reflux conditions . Alternative methods employ ionic liquids (e.g., 1,3-dimethylimidazolium chloride) with sodium nitrite (NaNO₂) at 10°C, achieving 99% yield and 99.5% purity . Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Ionic liquid or POCl₃ |
| Temperature | 10°C (ionic liquid) or reflux |
| Catalyst | NaNO₂ or POCl₃ |
| Yield | 98–99% |
This step’s efficiency hinges on controlling chlorination regioselectivity to avoid over-chlorination byproducts .
Triazino Ring Formation
The triazino[3,4-f]purine system is constructed via cyclocondensation. A 2,6-dichloropurine intermediate reacts with 1,2,4-triazine-3,5-dione derivatives under basic conditions. For example, heating 2,6-dichloropurine with methylhydrazine in dimethylformamide (DMF) at 80–100°C facilitates triazine ring annulation .
Optimization Insights :
-
Solvent : DMF or N-methylpyrrolidone (NMP) enhances solubility and reaction homogeneity.
-
Temperature : 80–100°C balances reaction rate and byproduct minimization.
-
Catalyst : Triethylamine (TEA) neutralizes HCl liberated during cyclization .
Introduction of the 2,6-Dichlorobenzyl Group
Alkylation at the N1 position of the triazino-purine core is achieved using 2,6-dichlorobenzyl chloride . The reaction proceeds in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base .
| Parameter | Condition |
|---|---|
| Molar Ratio | 1:1.2 (purine:benzyl chloride) |
| Solvent | THF or DMF |
| Temperature | 60–70°C, 12–24 hours |
| Yield | 75–85% |
Regioselectivity challenges arise due to competing alkylation at N3 or N7 positions. Steric and electronic factors favor N1 substitution when using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) .
Methylation of N3, N7, and N9 Positions
Sequential methylation introduces the 3,7,9-trimethyl groups. Dimethyl sulfate (DMS) or methyl iodide (CH₃I) serves as the methylating agent under controlled pH .
Stepwise Protocol :
-
N3 Methylation : React with CH₃I in DMF at 50°C (2 hours).
-
N7 Methylation : Use DMS in aqueous NaOH (pH 10–12) at 0–5°C (1 hour).
-
N9 Methylation : Repeat CH₃I treatment in THF at room temperature (6 hours).
| Methylation Site | Reagent | Conditions | Yield |
|---|---|---|---|
| N3 | CH₃I | DMF, 50°C | 90% |
| N7 | DMS | 0–5°C, pH 10–12 | 85% |
| N9 | CH₃I | THF, RT | 88% |
Purification and Characterization
Final purification employs recrystallization from methanol or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane) . Analytical data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine-H), 7.45–7.39 (m, 3H, benzyl-H), 4.85 (s, 2H, CH₂), 3.65 (s, 3H, N3-CH₃), 3.42 (s, 3H, N7-CH₃), 3.18 (s, 3H, N9-CH₃) .
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Alternative Routes
Alternative approaches include:
-
Microwave-Assisted Synthesis : Reduces reaction time (e.g., triazino ring formation in 30 minutes vs. 12 hours) .
-
Enzymatic Methylation : Uses methyltransferases for selective N-methylation, though yields remain suboptimal (50–60%) .
Industrial-Scale Considerations
Key challenges for large-scale production:
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-7,9-Dimethyl-1-(3-Methylbenzyl)-7,9-Dihydro-[1,2,4]Triazino[3,4-f]Purine-6,8(1H,4H)-Dione (CAS 898409-97-7)
Structural Differences :
Feature Target Compound Analog (CAS 898409-97-7) Benzyl Substituent 2,6-Dichlorobenzyl 3-Methylbenzyl Aromatic Chlorine Ortho (2,6) positions on benzyl Para (4) position on phenyl Methyl Groups 3,7,9-Trimethyl 7,9-Dimethyl - Additional methyl groups (3-position) may enhance metabolic stability but reduce aqueous solubility.
Purine-Dione Derivatives (Theophylline and Analogs)
Theophylline (1,3-Dimethyl-7H-purine-2,6-dione)
- Structural Differences: Feature Target Compound Theophylline Core Structure Triazino-purine-dione Purine-dione Substituents 2,6-Dichlorobenzyl, 3,7,9-trimethyl 1,3-Dimethyl Molecular Weight ~480–500 g/mol (estimated) 180.16 g/mol
- Functional Contrast: Theophylline acts as a phosphodiesterase inhibitor and adenosine receptor antagonist, primarily used for asthma. The target compound’s triazino-purine core and bulky substituents suggest divergent mechanisms, possibly targeting kinases or nucleic acid enzymes . The dichlorobenzyl group in the target compound significantly increases lipophilicity (logP ~3–4 estimated) compared to theophylline (logP −0.7), impacting bioavailability and tissue distribution.
Triazine-Based Agrochemicals (Metribuzin Metabolites)
6-(1,1-Dimethylethyl)-1,2,4-Triazine-3,5(2H,4H)-Dione
- Structural Differences: Feature Target Compound Metribuzin Metabolite Core Structure Fused triazino-purine-dione Simple 1,2,4-triazine-dione Substituents Complex benzyl and methyl groups Tert-butyl and keto groups
- Functional Contrast :
Key Research Findings and Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Table 2. Substituent Effects on Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for 1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?
The synthesis involves multi-step organic reactions, including:
- Triazine ring methylation : Requires controlled alkylation conditions (e.g., methyl iodide in DMF at 60–80°C) to ensure regioselectivity .
- Side-chain attachment : The 2,6-dichlorobenzyl group is introduced via nucleophilic substitution under inert atmospheres (e.g., N₂), using bases like NaH or K₂CO₃ to deprotonate reactive sites .
- Purification : Continuous flow systems or automated reactors optimize yield (typically 50–70%) and purity (>95%) .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazine methylation | CH₃I, DMF, 60–80°C, 12h | 65 | 92 |
| Benzyl group addition | 2,6-Dichlorobenzyl chloride, NaH, THF | 58 | 95 |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the dichlorobenzyl group shows aromatic protons at δ 7.3–7.5 ppm and methyl groups at δ 2.8–3.1 ppm .
- Mass spectrometry (HRMS) : Monoisotopic mass (e.g., 372.110151 Da) and fragmentation patterns validate molecular formula .
- IR spectroscopy : Carbonyl stretches (C=O) at 1680–1720 cm⁻¹ confirm the dione moiety .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yield and selectivity?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, identifying energy barriers in methylation and substitution steps .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error experimentation .
- Machine learning (ML) : Trained on reaction databases, ML models recommend optimal solvents (e.g., THF vs. DMF) and catalysts .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazino-purine diones?
- Systematic validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Meta-analysis : Cross-reference datasets from diverse sources (e.g., enzyme inhibition vs. cellular uptake studies) to identify confounding factors like solubility or metabolic stability .
- Structure-activity relationship (SAR) modeling : Compare electronic properties (Hammett constants) and steric effects of substituents (e.g., 2,6-dichloro vs. 4-fluorobenzyl groups) .
Q. How do electronic properties of substituents influence pharmacological interactions?
- Electron-withdrawing groups (e.g., 2,6-dichlorobenzyl): Increase electrophilicity, enhancing binding to ATP-binding pockets in kinase targets .
- Methyl groups : Improve lipophilicity (logP > 2.5), facilitating blood-brain barrier penetration in neurotherapeutic studies .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like PDE inhibitors or adenosine receptors .
Methodological Considerations
Q. What experimental design principles ensure reproducibility in kinetic studies of this compound?
- Control groups : Include solvent-only and analog (e.g., non-chlorinated benzyl derivatives) controls to isolate effects .
- High-throughput screening : Use microfluidics or robotic liquid handlers to test multiple concentrations (e.g., 0.1–100 µM) in parallel .
- Data normalization : Express enzyme inhibition as % activity relative to baseline (mean ± SEM of triplicate runs) .
Q. How can in silico models predict metabolic pathways and toxicity risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
